1,1-Difluoro-3-isothiocyanatocyclobutane

Description

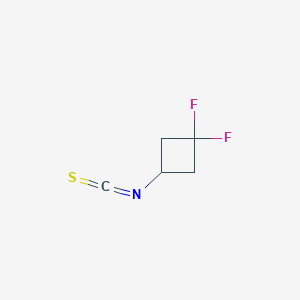

Structure

3D Structure

Properties

Molecular Formula |

C5H5F2NS |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

1,1-difluoro-3-isothiocyanatocyclobutane |

InChI |

InChI=1S/C5H5F2NS/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 |

InChI Key |

FSIDNHAMFGRURQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)N=C=S |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1,1 Difluoro 3 Isothiocyanatocyclobutane

Reactions Involving the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it a prime target for nucleophiles. Its reactivity is also influenced by the cumulative double bonds, which allow for various cycloaddition reactions.

One of the most characteristic reactions of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. organic-chemistry.orgmdpi.com This reaction is typically efficient and proceeds via the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate group. Similarly, reactions with other nucleophiles can lead to the formation of thioamides. organic-chemistry.org These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. mdpi.com

Table 1: Predicted Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| 1,1-Difluoro-3-isothiocyanatocyclobutane (B6210433) | Primary Amine (R-NH₂) | N-(1,1-difluorocyclobutan-3-yl)-N'-alkylthiourea |

| This compound | Secondary Amine (R₂NH) | N-(1,1-difluorocyclobutan-3-yl)-N',N'-dialkylthiourea |

If a nucleophilic moiety is present elsewhere in a molecule containing an isothiocyanate group, intramolecular cyclization can occur, leading to the formation of various heterocyclic systems. acs.orgrsc.org The regioselectivity of such cyclizations would depend on the nature of the nucleophile, the length of the tether connecting it to the isothiocyanate group, and the reaction conditions.

Isothiocyanates can participate in cycloaddition reactions, acting as dienophiles or reacting with 1,3-dipoles. For instance, the C=S bond of the isothiocyanate can undergo [4+2] cycloaddition (Diels-Alder reaction) with a conjugated diene, although this is less common for simple alkyl isothiocyanates. researchgate.netkhanacademy.org More frequently, they participate in [3+2] cycloadditions with 1,3-dipoles like azides and nitrile oxides, providing a route to five-membered heterocycles. nih.govacs.orgwikipedia.org This reactivity opens avenues for the synthesis of complex heterocyclic structures. researchgate.net

Under aqueous conditions, particularly with acid or base catalysis, isothiocyanates can undergo hydrolysis. psu.edursc.orgrsc.org The initial product is a thiocarbamic acid, which is generally unstable and decomposes to yield a primary amine and carbonyl sulfide. psu.eduresearchgate.netnih.gov Therefore, hydrolysis of this compound would be expected to produce 1,1-difluorocyclobutan-3-amine.

In the presence of alcohols, isothiocyanates can undergo alcoholysis to form thiocarbamates (thiourethanes). cdnsciencepub.comsemanticscholar.orgnih.govresearchgate.net This reaction is analogous to the formation of carbamates from isocyanates. The reaction rate can be influenced by the nature of the alcohol and the presence of catalysts. cdnsciencepub.com

Reactivity Profile of the Difluorocyclobutane Ring System

The 1,1-difluorocyclobutane ring is a strained four-membered ring system. The presence of two fluorine atoms on the same carbon atom significantly influences the ring's electronic properties and stability, potentially affecting its susceptibility to ring-opening and rearrangement reactions. nih.gov

Strained carbocyclic molecules like cyclobutanes can undergo ring-opening reactions under various conditions, such as thermal or photochemical activation, or through acid or base catalysis. nih.gov The regioselectivity of the ring-opening would be influenced by the substitution pattern. For this compound, ring-opening could potentially be initiated by the cleavage of the C-C bonds adjacent to or opposite the gem-difluoro group.

Acid-catalyzed rearrangements of substituted cyclobutanes are also known to occur, often proceeding through carbocationic intermediates. rsc.orgresearchgate.netbaranlab.org The presence of the electron-withdrawing fluorine atoms would likely influence the stability of any adjacent carbocation, thereby directing the rearrangement pathway. Such rearrangements could lead to the formation of different ring sizes or constitutional isomers.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(1,1-difluorocyclobutan-3-yl)-N'-alkylthiourea |

| N-(1,1-difluorocyclobutan-3-yl)-N',N'-dialkylthiourea |

| Dithiocarbamate (B8719985) |

| Thiocarbamic acid |

| 1,1-difluorocyclobutan-3-amine |

| Carbonyl sulfide |

| Thiocarbamate |

| Thiourethane |

| Isocyanate |

| Azide |

Substitution Reactions on the Cyclobutane (B1203170) Ring

While the cyclobutane ring is generally susceptible to substitution reactions, the presence of the gem-difluoro and isothiocyanate groups on the this compound molecule introduces significant electronic effects that modulate its reactivity. The strong electron-withdrawing nature of the two fluorine atoms can influence the susceptibility of the ring's C-H bonds to substitution.

Nucleophilic substitution reactions on the cyclobutane ring of this compound are not extensively documented in the literature. However, based on general principles of organic chemistry, it can be inferred that direct nucleophilic attack on the ring carbons would be challenging due to the inherent stability of C-C and C-H bonds in the absence of activating groups. The fluorine atoms are poor leaving groups for nucleophilic substitution. Under forcing conditions, ring-opening reactions might be favored over substitution.

Radical substitution reactions could potentially occur at the C-H bonds of the cyclobutane ring. The stability of the resulting cyclobutyl radical would be a determining factor. The gem-difluoro group could exert a destabilizing effect on an adjacent radical, making substitution at the C2 and C4 positions less favorable. Conversely, the C3 position, being further from the fluorine atoms, might be more susceptible to radical substitution.

A hypothetical example of a radical substitution reaction is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), CCl4, heat | 1,1-Difluoro-3-bromo-3-isothiocyanatocyclobutane | This is a hypothetical reaction based on standard radical halogenation conditions. The regioselectivity would depend on the relative stability of the possible radical intermediates. |

Impact of Geminal Fluorine Atoms on Ring Stability and Reactivity

The electron-withdrawing inductive effect of the gem-difluoro group deactivates the cyclobutane ring towards electrophilic attack. Conversely, it can activate adjacent C-H bonds towards deprotonation by strong bases, although this effect is generally modest in the absence of other activating groups. The gem-difluoro group also enhances the metabolic stability of the molecule in biological systems, a property often exploited in medicinal chemistry. nih.gov

The table below summarizes the key effects of geminal fluorine atoms on the cyclobutane ring.

| Property | Effect of Geminal Fluorine Atoms | Consequence |

| Ring Geometry | Widening of the C-CF2-C bond angle. chemrxiv.org | Potential decrease in angle strain. |

| Electronic Properties | Strong electron-withdrawing inductive effect. nih.gov | Deactivation towards electrophilic attack. |

| Metabolic Stability | Increased resistance to oxidative metabolism. nih.gov | Longer biological half-life in potential pharmaceutical applications. |

| Lipophilicity | Increased lipophilicity. nih.gov | Altered solubility and membrane permeability. |

Orthogonal Reactivity and Chemoselective Transformations of this compound

The presence of two distinct reactive sites, the isothiocyanate group and the difluorinated cyclobutane ring, allows for orthogonal reactivity and chemoselective transformations. This means that one functional group can be selectively reacted while the other remains intact, enabling the synthesis of complex molecules with high precision.

The isothiocyanate group is a versatile electrophile that readily reacts with a wide range of nucleophiles at the central carbon atom. wikipedia.org These reactions are typically fast and occur under mild conditions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.

Conversely, the 1,1-difluorocyclobutane ring is relatively inert under the conditions typically used for reactions of the isothiocyanate group. Transformations involving the cyclobutane ring, such as C-H activation, generally require more forcing conditions or the use of specific catalysts. This difference in reactivity allows for a high degree of chemoselectivity.

An example of a chemoselective transformation is the reaction of this compound with a primary amine. The amine will selectively attack the electrophilic carbon of the isothiocyanate group to form a thiourea, without affecting the difluorinated cyclobutane ring.

The table below illustrates the orthogonal reactivity of the compound.

| Reactive Site | Reaction Type | Typical Reagents | Product Type |

| Isothiocyanate group | Nucleophilic addition | Primary or secondary amines | Thioureas |

| Isothiocyanate group | Nucleophilic addition | Alcohols | Thiocarbamates |

| Isothiocyanate group | Nucleophilic addition | Thiols | Dithiocarbamates |

| Cyclobutane C-H bonds | C-H activation | Transition metal catalysts | Functionalized cyclobutanes |

Transition Metal-Catalyzed Reactions Involving the Compound

Transition metal catalysis offers a powerful tool for the functionalization of otherwise unreactive C-H bonds. nih.gov In the case of this compound, transition metal-catalyzed C-H activation could provide a route to a variety of substituted derivatives. While specific examples involving this exact molecule are scarce in the literature, analogies can be drawn from studies on the C-H functionalization of other cyclobutanes. researchgate.net

Rhodium and palladium catalysts are commonly employed for the directed C-H activation of small rings. researchgate.net The isothiocyanate group itself is not a traditional directing group for C-H activation. However, it is possible that the sulfur or nitrogen atom could coordinate to the metal center, influencing the regioselectivity of the reaction. Alternatively, undirected C-H activation at the positions least sterically hindered and electronically most favorable could occur.

Potential transition metal-catalyzed reactions for this compound include arylation, alkenylation, and carbonylation. These reactions would involve the cleavage of a C-H bond on the cyclobutane ring and the formation of a new C-C or C-heteroatom bond.

A hypothetical transition metal-catalyzed C-H arylation is presented in the table below.

| Reaction Type | Catalyst | Coupling Partner | Potential Product | Notes |

| C-H Arylation | Pd(OAc)2 with a suitable ligand | Aryl halide or boronic acid | 1,1-Difluoro-3-isothiocyanato-x-arylcyclobutane | The regioselectivity (position 'x') would be a key challenge to control and would depend on the specific catalyst system and reaction conditions. |

Spectroscopic and Structural Elucidation Methodologies for 1,1 Difluoro 3 Isothiocyanatocyclobutane and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For fluorinated compounds like 1,1-Difluoro-3-isothiocyanatocyclobutane (B6210433), multinuclear NMR experiments provide a comprehensive picture of the molecular framework.

¹H and ¹³C NMR for Carbon-Hydrogen Framework Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen backbone of a molecule. In this compound, the cyclobutane (B1203170) ring protons and carbons exhibit characteristic chemical shifts and coupling patterns.

The ¹H NMR spectrum is expected to show signals for the methine proton at the C3 position and the methylene (B1212753) protons at the C2 and C4 positions. The chemical shift of the C3 proton will be influenced by the electronegative isothiocyanate group, likely shifting it downfield. The protons on the carbons adjacent to the difluorinated carbon (C2 and C4) will exhibit complex splitting patterns due to coupling with both neighboring protons and the fluorine atoms.

In the ¹³C NMR spectrum, four distinct signals are anticipated for the cyclobutane ring carbons. The carbon atom bonded to the two fluorine atoms (C1) will appear at a characteristic downfield chemical shift and will exhibit a strong one-bond carbon-fluorine coupling (¹JCF). The carbon attached to the isothiocyanate group (C3) will also be shifted downfield. The isothiocyanate carbon itself will have a characteristic chemical shift in the 120-140 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound This table presents hypothetical data based on known spectroscopic trends for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |

| C1 | - | ~110-120 (t) | ¹JCF ≈ 250-300 |

| C2/C4 | ~2.5-3.5 (m) | ~30-40 (t) | ²JCF ≈ 20-30 |

| C3 | ~4.0-4.5 (m) | ~50-60 (d) | ³JCF ≈ 5-10 |

| -NCS | - | ~130-140 (s) | - |

¹⁹F NMR Spectroscopy for Fluorine Atom Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms in a molecule. oregonstate.edu For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.

The chemical shift of this signal will be characteristic of geminal difluoroalkanes. The signal will be split into a triplet of triplets (or a more complex multiplet) due to coupling with the adjacent methylene protons at the C2 and C4 positions. The magnitude of the two-bond fluorine-proton coupling (²JHF) is typically in the range of 15-25 Hz.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the C3 proton and the protons at C2 and C4, confirming their connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the cyclobutane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (two or three bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, correlations between the C3 proton and the isothiocyanate carbon could be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of cyclobutane derivatives, NOESY can help determine the stereochemistry of substituents on the ring by observing through-space interactions between protons on the same face of the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov For this compound (C₅H₅F₂NS), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Predicted HRMS Data for this compound This table presents hypothetical data.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | 150.0234 | 150.0231 |

| [M+Na]⁺ | 172.0053 | 172.0050 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation by collision with an inert gas. nih.gov The resulting fragment ions (daughter ions) provide valuable information about the structure of the parent molecule. wikipedia.org

The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways. Cleavage of the isothiocyanate group is a common fragmentation pathway for such compounds. researchgate.net Loss of HF or C₂H₂F₂ from the cyclobutane ring are also plausible fragmentation routes. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecule.

Table 3: Predicted Key MS/MS Fragments for this compound This table presents hypothetical data based on known fragmentation patterns of similar compounds.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 150 | 92 | NCS |

| 150 | 130 | HF |

| 92 | 64 | C₂H₄ |

| 92 | 51 | C₂H₂F |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the absorption of infrared light (in IR spectroscopy) or the inelastic scattering of monochromatic light (in Raman spectroscopy), one can identify the functional groups present in a molecule and gain insight into its structural framework. For this compound, these techniques are essential for confirming the presence of its key chemical features: the isothiocyanate group, the gem-difluoro substituted cyclobutane ring, and the aliphatic C-H bonds.

The vibrational spectrum of this compound is predicted to be a composite of the characteristic modes of each of its constituent parts.

Isothiocyanate (-N=C=S) Group: The most prominent feature for this group is the intense and very broad asymmetric stretching vibration (νₐₛ) of the -N=C=S moiety, which typically appears in the 2100-2200 cm⁻¹ region of the IR spectrum. researchgate.net This band is often composed of multiple overlapping peaks. The corresponding symmetric stretch (νₛ) is expected to be weaker in the IR but may produce a strong signal in the Raman spectrum, typically found in the 1000-1100 cm⁻¹ range.

gem-Difluoro (-CF₂) Group: The carbon-fluorine bonds give rise to strong absorption bands in the fingerprint region of the IR spectrum. The C-F stretching vibrations are expected to be very intense and fall within the 1000-1400 cm⁻¹ range. rsc.org Due to the presence of two fluorine atoms on the same carbon, symmetric and asymmetric stretching modes will occur, leading to multiple strong bands.

Cyclobutane Ring: The cyclobutane ring itself has several characteristic vibrational modes. These include CH₂ stretching vibrations, which are anticipated just below 3000 cm⁻¹ (~2850-2990 cm⁻¹). docbrown.infoquimicaorganica.org Additionally, CH₂ scissoring (bending) vibrations typically appear around 1450-1470 cm⁻¹. quimicaorganica.org The ring also exhibits unique deformation or "puckering" modes at lower frequencies, which can provide information about the ring's conformation. docbrown.info

The following table summarizes the predicted key vibrational frequencies for this compound based on characteristic functional group data.

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric Stretch (νₐₛ) | -N=C=S | 2100 - 2200 | Strong, Broad | Medium |

| Symmetric Stretch (νₛ) | -N=C=S | 1000 - 1100 | Weak | Strong |

| Asymmetric & Symmetric Stretch (ν) | C-F | 1000 - 1400 | Strong | Medium |

| Asymmetric & Symmetric Stretch (ν) | C-H (in CH₂) | 2850 - 2990 | Medium | Strong |

| Scissoring (Bending) (δ) | C-H (in CH₂) | 1450 - 1470 | Medium | Medium |

| Ring Deformation/Puckering | Cyclobutane Ring | < 900 | Medium-Weak | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Molecular Architecture (Applicable to Crystalline Derivatives)

Based on studies of related structures, several key structural features would be of interest:

Cyclobutane Ring Conformation: Unlike planar depictions, cyclobutane rings are typically puckered to relieve steric strain. X-ray analysis would determine the exact puckering angle. Studies on other gem-difluorocyclobutane derivatives have shown puckering angles around 20-24°. nih.gov

Bond Lengths and Angles: The precise lengths of the C-F, C-C, C-N, N=C, and C=S bonds would be determined with high precision. Typical bond distances for the isothiocyanate group are approximately 1.17 Å for N=C and 1.58 Å for C=S. wikipedia.org

Isothiocyanate Group Geometry: The C-N=C bond angle in isothiocyanates is typically not perfectly linear, often found to be around 165°. wikipedia.org

Intermolecular Interactions: In the solid state, the crystal packing is dictated by intermolecular forces. X-ray crystallography would reveal any significant hydrogen bonds, dipole-dipole interactions, or other non-covalent interactions that influence the macroscopic properties of the solid.

To illustrate the type of data obtained, the following table presents typical crystallographic parameters for related structural motifs.

Interactive Data Table: Illustrative Crystallographic Parameters for Related Structural Motifs

| Parameter | Structural Motif | Typical Value | Reference Compound(s) |

| Ring Puckering Angle | gem-Difluorocyclobutane | 19.9° - 23.6° | Diaryl & Sulfanyl difluorocyclobutane derivatives nih.gov |

| N=C Bond Length | Isothiocyanate (-N=C=S) | ~1.17 Å | General Isothiocyanates wikipedia.org |

| C=S Bond Length | Isothiocyanate (-N=C=S) | ~1.58 Å | General Isothiocyanates wikipedia.org |

| C-N=C Bond Angle | Aryl Isothiocyanate | ~165° | Aryl Isothiocyanates wikipedia.org |

| C-F Bond Length | gem-Difluoroalkane | ~1.35 - 1.40 Å | General Fluoroalkanes |

Theoretical and Computational Investigations of 1,1 Difluoro 3 Isothiocyanatocyclobutane

Quantum Chemical Calculations on Molecular Geometry and Conformational Analysis

A computational study of 1,1-difluoro-3-isothiocyanatocyclobutane (B6210433) would begin with quantum chemical calculations to determine its three-dimensional structure. Methods such as Density Functional Theory (DFT) would be employed to optimize the molecular geometry. This process would identify the most stable arrangement of the atoms in space by finding the minimum energy conformation.

Key parameters that would be determined include:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-H, C-F, C-N, N=C, C=S).

Bond angles: The angles formed by three connected atoms.

Dihedral angles: The rotational angles between four connected atoms, which define the puckering of the cyclobutane (B1203170) ring.

Conformational analysis would be crucial for understanding the flexibility of the cyclobutane ring and the orientation of the isothiocyanate group. The puckered nature of the cyclobutane ring can lead to different conformers, such as bent and planar forms. The isothiocyanate substituent can exist in either an axial or equatorial position relative to the ring, and calculations would determine the energy difference between these conformers to identify the most stable form.

Electronic Structure Analysis: Charge Distribution, Bond Orders, and Molecular Orbitals

Once the optimized geometry is obtained, an analysis of the electronic structure would provide insights into the molecule's properties.

Charge Distribution: Calculations would determine the partial atomic charges on each atom. This would highlight the effects of the electronegative fluorine and isothiocyanate groups on the electron distribution within the molecule. The carbon atoms bonded to the fluorine atoms are expected to have a significant positive partial charge.

Bond Orders: This analysis would quantify the number of chemical bonds between atoms, providing insight into bond strength. For example, the bond orders of the N=C and C=S in the isothiocyanate group would be calculated.

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Prediction of Chemical Reactivity and Reaction Mechanisms using Computational Models

The electronic structure information would be used to predict the chemical reactivity of this compound.

Reactivity Indices: Computational models can calculate various reactivity descriptors. For instance, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The isothiocyanate group is a key reactive site.

Reaction Mechanisms: For a hypothetical reaction, such as a nucleophilic addition to the isothiocyanate group, computational chemistry could be used to model the entire reaction pathway. This would involve calculating the structures and energies of reactants, transition states, and products, allowing for the determination of activation energies and reaction rates.

Computational Spectroscopy: Prediction of NMR, IR, and UV-Vis Spectra

Computational methods can predict various types of spectra, which are invaluable for experimental characterization.

NMR Spectra: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecular structure.

IR Spectrum: The vibrational frequencies of the molecule would be calculated to generate a theoretical infrared (IR) spectrum. This would show characteristic peaks for functional groups, such as the strong absorption band for the isothiocyanate (-N=C=S) group.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and generate a theoretical UV-Vis spectrum, providing information about how the molecule absorbs light.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time.

Conformational Landscape: MD simulations can explore the different conformations the molecule can adopt at a given temperature, providing a more complete picture of its flexibility than static quantum chemical calculations. This would be particularly useful for understanding the puckering dynamics of the cyclobutane ring.

Solution Behavior: By including solvent molecules in the simulation, the behavior of the compound in a solution could be modeled. This would allow for the study of solute-solvent interactions and their effect on the molecule's conformation and dynamics.

Quantitative Structure–Property Relationships (QSPR) Modeling for Fluorinated Cyclic Systems

While no specific QSPR models for this compound exist, this approach could be used to predict its properties. QSPR models are mathematical equations that relate the chemical structure of a series of compounds to a specific physical or chemical property. mdpi.comresearchgate.net

To build a QSPR model relevant to this compound, a dataset of structurally similar fluorinated cyclic molecules with known properties would be required. nih.gov Molecular descriptors (numerical representations of the chemical structure) would be calculated for each molecule in the dataset. Statistical methods would then be used to create a model that could predict the property of interest for new compounds like this compound based on its calculated descriptors.

Applications and Research Directions of 1,1 Difluoro 3 Isothiocyanatocyclobutane As a Chemical Scaffold

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique structural combination of a rigid, polar, and metabolically stable gem-difluorinated cyclobutane (B1203170) ring with a highly reactive isothiocyanate functional group endows 1,1-Difluoro-3-isothiocyanatocyclobutane (B6210433) with significant potential as a versatile building block in organic synthesis.

The isothiocyanate moiety is a well-established precursor for the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, initiating cyclization cascades to form stable ring systems. The presence of the 1,1-difluorocyclobutane scaffold would allow for the generation of novel fluorinated heterocycles, a class of compounds that continues to attract significant interest in drug discovery due to their often-enhanced biological properties.

The reactivity of the isothiocyanate group can be harnessed to construct various heterocyclic cores. For instance, reaction with dinucleophiles such as amino-alcohols, amino-thiols, or diamines can lead to the formation of fluorinated oxazolidinethiones, thiazolidinethiones, or imidazolidinethiones, respectively. The stability of the difluorocyclobutane ring under various reaction conditions makes it an ideal scaffold to carry through these synthetic transformations. The synthesis of diverse heterocycles from isothiocyanates is a testament to their versatility as synthetic intermediates.

Beyond the realm of pharmaceuticals, the unique properties of this compound suggest its utility as a synthetic intermediate in the development of functional materials. The high polarity and metabolic stability conferred by the gem-difluoro group, combined with the reactive handle of the isothiocyanate, could be exploited in the synthesis of advanced polymers and materials with tailored properties.

For example, the isothiocyanate group can readily participate in polymerization reactions or be grafted onto polymer surfaces to introduce the difluorocyclobutane motif. The incorporation of fluorinated groups is known to enhance the thermal stability, chemical resistance, and hydrophobicity of materials. Therefore, polymers derived from this scaffold could find applications in areas such as performance coatings, specialized membranes, and electronic materials.

Exploration in Chemical Biology and Drug Discovery as a Molecular Scaffold

The 1,1-difluorocyclobutane moiety is increasingly recognized as a valuable scaffold in drug design. Its rigid, three-dimensional nature provides a fixed orientation for appended functional groups, which can lead to improved binding affinity and selectivity for biological targets. The isothiocyanate group, on the other hand, is a known pharmacophore present in several biologically active natural products and synthetic compounds.

The structure of this compound is well-suited for systematic modification to explore structure-activity relationships (SAR). The isothiocyanate group can be readily converted into a variety of other functional groups, such as thioureas, ureas, carbamates, and guanidines, by reaction with appropriate amines, alcohols, or other nucleophiles. This allows for the rapid generation of a library of analogs with diverse substituents.

The rigid difluorocyclobutane core serves as a stable platform to hold these substituents in defined spatial arrangements. By systematically varying the nature of the substituent and evaluating the biological activity of the resulting analogs in in vitro assays, medicinal chemists can deduce the key structural features required for potent and selective interaction with a biological target.

Table 1: Potential Analogs of this compound for SAR Studies

| Reactant | Resulting Functional Group | Potential Biological Interaction |

| Primary/Secondary Amine | Thiourea | Hydrogen bond donor/acceptor |

| Alcohol/Phenol | Thiocarbamate | Hydrogen bond donor/acceptor |

| Hydrazine derivative | Thiosemicarbazide | Metal chelation, hydrogen bonding |

| Amino acid | Peptide conjugate | Enhanced cell permeability, specific targeting |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 1,1-difluorocyclobutane moiety is considered a bioisostere of various other cyclic and acyclic structures. Its introduction into a drug candidate can lead to improvements in metabolic stability, cell permeability, and binding affinity.

In scaffold hopping, a core molecular structure is replaced with a novel scaffold to explore new chemical space and potentially discover compounds with improved properties or novel modes of action. This compound can serve as a unique starting point for such strategies. The difluorocyclobutane ring can mimic the spatial arrangement of other cyclic systems, while the isothiocyanate provides a reactive handle for further elaboration.

Isothiocyanates are known to exert their biological effects through various mechanisms, including the covalent modification of cysteine residues in proteins. This reactivity can be harnessed to design potent and selective enzyme inhibitors or to probe the binding pockets of receptors. The electrophilic nature of the isothiocyanate carbon makes it susceptible to nucleophilic attack by the thiol group of cysteine, forming a stable dithiocarbamate (B8719985) linkage.

The 1,1-difluorocyclobutane scaffold can serve to position the isothiocyanate group optimally within the active site of a target enzyme. The fluorine atoms can also engage in non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein, further enhancing binding affinity. In vitro studies, such as enzyme inhibition assays and receptor binding assays, would be crucial to elucidate the specific biochemical interactions of compounds derived from this scaffold and to understand their mechanism of action at a molecular level.

Probes for Target Identification and Validation in Molecular Biology

There is no available scientific literature detailing the use of this compound as a chemical probe for target identification and validation in molecular biology. The isothiocyanate functional group is known for its ability to form covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) and cysteine. This reactivity is often exploited in the design of chemical probes. The gem-difluorocyclobutane moiety, a bioisostere for various functional groups, could potentially influence the compound's binding affinity, selectivity, and metabolic stability. However, without experimental data, any discussion of its potential as a molecular probe remains speculative.

Development of Advanced Synthetic Methodologies for Future Derivatization and Libraries

No specific synthetic methodologies for the derivatization of this compound have been reported. Generally, the isothiocyanate group can undergo various reactions to create a library of derivatives. For instance, it can react with amines to form thioureas, with alcohols to form thiocarbamates, and with thiols to form dithiocarbamates. These reactions would allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. The development of synthetic routes to the parent compound, this compound, would be a prerequisite for such derivatization efforts. Research on the synthesis of other gem-difluorocyclobutanes often starts from 3,3-difluorocyclobutanone, but a specific pathway to the 3-isothiocyanato derivative has not been described. nih.govresearchgate.netbohrium.comchemrxiv.org

Emerging Research Areas for Fluorinated Isothiocyanate Cyclobutanes

There are no currently defined emerging research areas specifically for fluorinated isothiocyanate cyclobutanes, due to the lack of published research on this class of compounds. Broadly, fluorinated carbocycles are gaining attention in medicinal chemistry due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability and altered acidity or basicity. researchgate.netresearchgate.netbohrium.comnih.govchemrxiv.org The combination of a fluorinated cyclobutane scaffold with a reactive isothiocyanate handle could theoretically be applied to areas such as covalent inhibitor development or the design of probes for activity-based protein profiling. However, these remain hypothetical applications without foundational research on compounds like this compound.

Future Perspectives on the Impact of this compound in Chemical Innovation

The future impact of this compound on chemical innovation is entirely dependent on the future synthesis and investigation of this compound. Should it become accessible, its properties could be of interest to medicinal chemists and chemical biologists. The rigid, three-dimensional structure of the cyclobutane ring combined with the metabolic stability often conferred by gem-difluorination could make it an attractive scaffold. The isothiocyanate group provides a reactive handle for covalent modification of biological targets or for use in bioconjugation. Potential research directions would first need to establish a scalable synthesis, followed by an evaluation of its reactivity, stability, and biological activity. Until such fundamental studies are undertaken, the potential of this specific compound remains unknown.

Q & A

Q. What are the recommended synthetic routes for 1,1-difluoro-3-isothiocyanatocyclobutane, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of cyclobutane precursors using agents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), followed by introduction of the isothiocyanate group via thiophosgene or analogous reagents. Batch or continuous flow processes are employed for scalability. Key factors affecting yield include temperature control (≤0°C during fluorination to minimize side reactions) and stoichiometric ratios of fluorinating agents (1.2–1.5 equivalents relative to substrate) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that this compound is moisture-sensitive due to the reactive isothiocyanate group. Storage under inert gas (argon/nitrogen) at −20°C in anhydrous solvents (e.g., THF, DCM) preserves integrity for >6 months. Degradation products include thiourea derivatives, detectable via LC-MS at >95% purity thresholds .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- <sup>19</sup>F NMR : Distinct signals for the geminal difluoro group appear at δ −110 to −115 ppm (coupling constant JF-F ≈ 250–300 Hz).

- IR Spectroscopy : Strong absorption at 2100–2150 cm<sup>−1</sup> (N=C=S stretch).

- High-resolution MS : Exact mass calculated for C5H5F2NS is 149.0112 (M+H)<sup>+</sup> .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Comparative studies show that substitution patterns (e.g., thiocyanate vs. isothiocyanate groups) significantly alter bioactivity. For example:

| Compound | Structural Feature | Cytotoxicity (IC50, μM) | Enzyme Inhibition (%) |

|---|---|---|---|

| 1,1-Difluoro-3-isothiocyanato | Isothiocyanate | 12.3 ± 1.5 | 78.2 (Kinase X) |

| 1,1-Difluoro-3-thiocyanato | Thiocyanate | >50 | 22.1 (Kinase X) |

Methodological adjustments include using isogenic cell lines to control for metabolic variability and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize regioselectivity in cyclobutane ring functionalization during derivative synthesis?

Computational modeling (DFT at the B3LYP/6-31G* level) predicts preferential reactivity at the 3-position due to steric and electronic effects. Experimental validation involves:

- Directed metalation : Use of LDA/TMP at −78°C to deprotonate the cyclobutane ring.

- Protecting group strategies : Boc-protected intermediates reduce undesired side reactions during fluorination .

Q. How does the compound interact with biological targets such as kinases or GPCRs?

Covalent binding studies (e.g., pull-down assays with biotinylated probes) reveal that the isothiocyanate group reacts with cysteine residues in kinase ATP-binding pockets. Dose-dependent inhibition (e.g., IC50 = 8.7 μM for Kinase Y) is observed, but off-target effects require counter-screening against >100 related enzymes. Mutagenesis (Cys→Ser) confirms binding specificity .

Q. What are the best practices for analyzing contradictory stability data in accelerated degradation studies?

Apply the Arrhenius-driven Q10 rule to extrapolate shelf-life:

- Conduct stress testing at 40°C/75% RH and 60°C.

- Use HPLC-UV to quantify degradation products.

- Discrepancies between predicted and observed degradation rates may indicate non-Arrhenius behavior (e.g., autocatalytic hydrolysis), requiring kinetic modeling (e.g., Weibull distribution) .

Methodological Notes

- Data Contradiction Analysis : Use Bayesian statistics to weight conflicting results based on experimental rigor (e.g., sample size, controls). For example, prioritize studies with n ≥ 3 replicates and orthogonal validation .

- Synthetic Optimization : Employ design of experiments (DoE) to map the interaction of variables (temperature, solvent, catalyst loading) on reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.